molecular formula C11H10O3 B3367049 Trans-2-benzoyl-cyclopropanecarboxylic acid CAS No. 1601-82-7

Trans-2-benzoyl-cyclopropanecarboxylic acid

Cat. No.: B3367049
CAS No.: 1601-82-7
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-RKDXNWHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2-benzoyl-cyclopropanecarboxylic acid can be synthesized starting from cinnamic acid. The synthetic route involves several steps:

    Esterification: Cinnamic acid is first esterified to form cinnamate ester.

    Cyclopropanation: The ester undergoes cyclopropanation to form a racemic mixture of 2-phenylcyclopropanecarboxylate.

    Hydrolysis: The ester is then hydrolyzed to yield racemic 2-phenylcyclopropanecarboxylic acid.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic route, with optimizations for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Trans-2-benzoyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzoyl derivatives and carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted cyclopropanecarboxylic acids.

Scientific Research Applications

Trans-2-benzoyl-cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-benzoyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds and hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Trans-2-benzoyl-cyclopropanecarboxylic acid can be compared with other cyclopropane derivatives:

Properties

IUPAC Name

(1R,2R)-2-benzoylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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